LogP and Polar Surface Area (PSA) Profile Demonstrates Superior Oral Bioavailability Potential Compared to Carboxylic Acid and Amine Analogs
The computed XLogP3-AA of -0.3 and TPSA of 32.3 Ų for {5-Azaspiro[2.4]heptan-7-yl}methanol place it within the favorable range for oral absorption according to Lipinski's Rule of Five and Veber's guidelines [1]. In contrast, the 6-carboxylic acid derivative (5-azaspiro[2.4]heptane-6-carboxylic acid, CAS 127199-27-3) exhibits a significantly higher TPSA (~57.5 Ų) and a lower LogP (~-1.8), which would reduce membrane permeability [2]. Similarly, the 7-amine analog (5-azaspiro[2.4]heptan-7-amine, CAS 127199-45-5) possesses a higher basic pKa, potentially increasing hERG liability and reducing CNS penetration [3].
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 5-Azaspiro[2.4]heptane-6-carboxylic acid: ~ -1.8 (estimated); 5-Azaspiro[2.4]heptan-7-amine: ~ 0.8 (estimated) |
| Quantified Difference | ΔLogP = +1.5 vs. carboxylic acid; ΔLogP = -1.1 vs. amine |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
The balanced LogP and moderate TPSA of {5-Azaspiro[2.4]heptan-7-yl}methanol suggest it is a superior starting point for designing orally bioavailable drug candidates compared to more polar (carboxylic acid) or more lipophilic (amine) spirocyclic building blocks.
- [1] PubChem. {5-Azaspiro[2.4]heptan-7-yl}methanol. Compound Summary. CID 55299304. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Compound Summary. CID 9883787. National Center for Biotechnology Information. View Source
- [3] Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm. 2018;9(2):259-266. View Source
